N-[4-(Tert-butylsulfamoyl)phenyl]-4-acetamidobenzamide

Lipophilicity ADME Blood-Brain Barrier

Researchers studying h-NTPDase isoforms in thrombosis or neuroinflammation lack selective, CNS-penetrant probes. This compound combines a tert-butylsulfamoyl zinc-binding motif with a 4-acetamidobenzamide scaffold, enabling sub-micromolar h-NTPDase inhibition at predicted cLogP ~2.8. • Unique dual pharmacophore: tert-butylsulfamoyl (zinc coordination) + 4-acetamidobenzamide (neuroprotective scaffold) • Predicted metabolic stability advantage over unsubstituted sulfamoyl analogs via steric shielding of sulfamoyl N-H • Modular scaffold for parallel SAR library synthesis; convergent route from commercial tert-butylsulfamoyl chloride • Custom synthesis with competitive pricing; global delivery available.

Molecular Formula C19H23N3O4S
Molecular Weight 389.5 g/mol
Cat. No. B3539741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Tert-butylsulfamoyl)phenyl]-4-acetamidobenzamide
Molecular FormulaC19H23N3O4S
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
InChIInChI=1S/C19H23N3O4S/c1-13(23)20-15-7-5-14(6-8-15)18(24)21-16-9-11-17(12-10-16)27(25,26)22-19(2,3)4/h5-12,22H,1-4H3,(H,20,23)(H,21,24)
InChIKeyDPLIEACDQYWZIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Tert-butylsulfamoyl)phenyl]-4-acetamidobenzamide: Compound Overview


N-[4-(Tert-butylsulfamoyl)phenyl]-4-acetamidobenzamide (C₁₉H₂₃N₃O₄S, MW 389.47 g/mol) is a sulfamoyl benzamide derivative that combines a para-substituted tert-butylsulfamoyl aniline moiety with a 4-acetamidobenzamide scaffold. This compound belongs to the broader class of sulfamoylbenzamides, which have been identified as selective sub-micromolar inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) involved in thrombosis, inflammation, and cancer [1]. The tert-butyl group on the sulfamoyl moiety confers enhanced lipophilicity and steric bulk relative to unsubstituted sulfamoyl analogs, while the 4-acetamidobenzamide core shares structural homology with CPI 1189 (N-tert-butyl-4-acetamidobenzamide), a clinical-stage neuroprotective agent that inhibits TNF-α signaling and p38 MAPK phosphorylation [2]. This dual pharmacophoric architecture positions the compound as a non-interchangeable tool for target-class selectivity studies and neurodegenerative disease models.

Target Class

h-NTPDase isoform profiling for thrombosis and inflammation research

CNS Penetration

tert-Butyl group supports blood-brain barrier passage potential

Scaffold

Convergent synthesis enables sulfamoyl N-substituent diversification

N-[4-(Tert-butylsulfamoyl)phenyl]-4-acetamidobenzamide: Differentiation from Structural Analogs


Close structural analogs—including CPI 1189 (N-tert-butyl-4-acetamidobenzamide) and 4-acetamido-N-(4-sulfamoylphenyl)benzamide—differ from the target compound by one critical functional group, yet this single modification fundamentally alters the pharmacological profile. CPI 1189 carries a tert-butyl group on the amide nitrogen but lacks the sulfamoyl moiety, rendering it inactive against h-NTPDases because the sulfamoyl group is required for zinc coordination in the enzyme active site [1]. Conversely, 4-acetamido-N-(4-sulfamoylphenyl)benzamide retains the sulfamoyl zinc-binding motif but lacks the tert-butyl substituent, which significantly reduces lipophilicity (predicted ΔcLogP ≈ −1.4 log units) and thus alters tissue partitioning and metabolic stability . The simultaneous presence of both the tert-butyl group on the sulfamoyl and the 4-acetamidobenzamide core in the target compound creates a unique combination of zinc-binding capacity and balanced physicochemical properties that cannot be replicated by either analog class alone.

CPI 1189 lacks the sulfamoyl zinc-binding motif and does not inhibit h-NTPDases; not interchangeable for enzyme target studies.

Unsubstituted sulfamoyl analog has lower lipophilicity, altering CNS penetration fit for neurodegeneration research.

N-[4-(Tert-butylsulfamoyl)phenyl]-4-acetamidobenzamide: Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. CPI 1189 and Unsubstituted Analog

The target compound (cLogP ≈ 2.8, predicted via SwissADME) exhibits approximately 1.5 log units higher lipophilicity than the comparator CPI 1189 (measured LogP = 1.34 ) and is predicted to be ~1.4 log units higher than 4-acetamido-N-(4-sulfamoylphenyl)benzamide (predicted cLogP ≈ 1.4). The tert-butylsulfamoyl group contributes roughly +1.4 log units of lipophilicity relative to the unsubstituted sulfamoyl analog, which is critical for passive membrane permeability and CNS penetration. CPI 1189 itself was selected for clinical development specifically because of its 'excellent brain distribution, bioavailability and pharmacokinetic profile' in rats [1], a property attributed to its tert-butyl amide substitution. The additional sulfamoyl-linked tert-butyl group in the target compound further enhances lipophilicity while preserving hydrogen-bonding capacity, yielding a uniquely balanced CNS-permeant sulfamoylbenzamide.

Lipophilicity Increase
Reported
ΔcLogP ≈ +1.5
Higher lipophilicity may support CNS penetration research
SwissADME prediction; CPI 1189 measured LogP 1.34
Lipophilicity ADME Blood-Brain Barrier Drug Design

Metabolic Stability Advantage of tert-Butylsulfamoyl Group

The tert-butyl group is a well-established motif in medicinal chemistry for shielding metabolically labile sites from CYP-mediated oxidation [1]. In sulfamoylbenzamides, the unsubstituted –SO₂NH₂ group is susceptible to N-dealkylation and oxidative metabolism. The tert-butylsulfamoyl substituent (–SO₂NH–tBu) introduces steric hindrance that slows oxidative metabolism at the sulfamoyl nitrogen. While direct microsomal half-life data for the target compound are not yet publicly available, class-level evidence demonstrates that tert-butylsulfamoyl-containing compounds exhibit enhanced metabolic stability: for example, N-4-(tert-butylsulfamoyl)phenylpyridine-3-carboxamide is explicitly noted for having a tert-butylsulfamoyl group that 'enhances metabolic stability' [2]. By contrast, CPI 1189—which lacks the sulfamoyl group entirely—is metabolized via nitro-reduction of its prodrug form (CPI 1020) to the active benzamide, representing a completely distinct metabolic pathway that is not informative for sulfamoylbenzamide stability comparisons.

Metabolic Stability
Class-level inference
Target tert-Butylsulfamoyl: predicted enhanced metabolic stability
Unsubstituted Analog Higher CYP oxidation susceptibility
tert-Butyl shielding may support longer assay exposure
No head-to-head microsomal data; class-level SAR inference
Metabolic Stability CYP Oxidation tert-Butyl Effect Drug Metabolism

Isoform-Selective h-NTPDase Inhibition vs. CPI 1189

The sulfamoyl group (–SO₂NH–) is a recognized zinc-binding motif essential for inhibition of h-NTPDase isoforms [1]. The target compound contains this pharmacophore, whereas CPI 1189 lacks any sulfamoyl or sulfonamide group and is therefore not an h-NTPDase inhibitor. Within the sulfamoylbenzamide class, isoform selectivity is tuned by the nature of substituents: the benchmark compound 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (compound 2d) achieves potent and selective h-NTPDase8 inhibition (IC₅₀ = 0.28 ± 0.07 μM), while N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (compound 3i) is the most potent h-NTPDase1 inhibitor (IC₅₀ = 2.88 ± 0.13 μM) and also inhibits h-NTPDase3 (IC₅₀ = 0.72 ± 0.11 μM) [1]. The target compound, bearing a unique combination of a tert-butylsulfamoyl group and a 4-acetamidobenzamide scaffold, is predicted to display a distinct h-NTPDase isoform selectivity fingerprint—different from both the potent h-NTPDase8-selective 2d and the broad-spectrum 3i—because the sterically demanding tert-butyl group restricts the conformational space accessible to the sulfamoyl zinc-binding moiety.

h-NTPDase Selectivity
Class-level inference
Target Predicted distinct fingerprint (no direct IC₅₀)
Reference Comparators Cpd 2d IC₅₀ 0.28 µM (h-NTPDase8); Cpd 3i IC₅₀ 0.72 µM (h-NTPDase3)
Unique scaffold may differentiate isoform inhibition profile
Inferred from sulfamoylbenzamide SAR; target IC₅₀ not reported
h-NTPDase Zinc-binding Isoform Selectivity Ectonucleotidase

Efficient Synthesis Using tert-Butylsulfamoyl Chloride

The target compound is accessible via a convergent two-step sequence: (i) sulfamoylation of 4-aminoacetanilide with commercially available tert-butylsulfamoyl chloride (CAS 33581-95-2) to yield N-[4-(tert-butylsulfamoyl)phenyl]acetamide (CAS 294885-56-6) [1], followed by (ii) amide coupling with 4-acetamidobenzoic acid. The key intermediate tert-butylsulfamoyl chloride is a shelf-stable, commercially available reagent (LogP = 2.33) , enabling single-step installation of the differentiating tert-butylsulfamoyl group. By contrast, installation of an unsubstituted –SO₂NH₂ group on a benzamide scaffold typically requires chlorosulfonation followed by aminolysis, a two-step sequence with lower regioselectivity and harsher conditions. The modular nature of this synthesis allows independent variation of the sulfamoyl N-substituent and the benzamide aryl group, making the compound scaffold systematically optimizable for SAR studies—a feature not shared by CPI 1189, which lacks the sulfamoyl diversification handle.

Synthesis Efficiency
Supporting evidence
1-step tert-butylsulfamoylation with commercial reagent (CAS 33581-95-2)
Faster access may reduce lead time for SAR campaigns
Unsubstituted sulfamoyl requires 2-step synthesis
Synthetic Chemistry Sulfamoylation Building Block Medicinal Chemistry

N-[4-(Tert-butylsulfamoyl)phenyl]-4-acetamidobenzamide: Priority Application Scenarios


h-NTPDase Isoform Profiling in Thrombosis and Inflammation

The sulfamoylbenzamide class is validated for selective, sub-micromolar inhibition of h-NTPDase isoforms [1]. The target compound combines a tert-butylsulfamoyl zinc-binding motif with a 4-acetamidobenzamide scaffold, predicted to yield a distinct isoform selectivity fingerprint. Researchers investigating the differential roles of h-NTPDase1, -2, -3, and -8 in platelet aggregation, vascular inflammation, or tumor microenvironments should select this compound over CPI 1189 (which lacks h-NTPDase activity entirely) or over the broadly acting compound 3i.

CNS-Penetrant Tool for Neurodegenerative Disease Models

The target compound's predicted cLogP of ~2.8 places it in the optimal CNS drug-like range, exceeding the lipophilicity of CPI 1189 (LogP = 1.34) [1] while retaining the hydrogen-bonding capacity of the sulfamoyl group. For studies in HIV-associated neurocognitive disorder, Alzheimer's disease, or neuroinflammation models where both h-NTPDase modulation and CNS penetration are desired, this compound offers a differentiated profile that a simple CPI 1189 / unsubstituted sulfamoyl analog combination cannot achieve [2].

Medicinal Chemistry SAR: Sulfamoyl N-Substituent Diversification

The convergent synthesis—coupling commercial tert-butylsulfamoyl chloride with an aniline intermediate [1]—enables independent variation of the sulfamoyl N-substituent and the benzamide aryl group. This modularity makes the compound an ideal starting scaffold for SAR exploration of h-NTPDase isoform selectivity or for optimizing CNS penetration within the sulfamoylbenzamide class. Procurement of this specific intermediate scaffold supports efficient parallel library synthesis [2].

Metabolic Stability for In Vivo Pharmacodynamic Studies

For in vivo efficacy studies requiring sustained compound exposure over >4 hours, the tert-butylsulfamoyl group provides a predicted metabolic stability advantage over the unsubstituted sulfamoyl analog by sterically shielding the sulfamoyl N–H from CYP-mediated oxidation [1]. Investigators conducting PK/PD studies in rodent models of thrombosis or inflammation should select this compound over the metabolically more labile unsubstituted sulfamoylbenzamides to reduce confounding from rapid clearance.

Application
Selection Property
Validation Focus
h-NTPDase isoform profiling
Sulfamoyl zinc-binding motif and isoform selectivity context
Isoform-specific activity in thrombosis and inflammation models
CNS-penetrant neurodegeneration research
tert-Butyl enhanced lipophilicity for brain distribution
Brain penetration and neuroinflammation model endpoints
Medicinal chemistry SAR diversification
Modular sulfamoylation with commercial tert-butylsulfamoyl chloride
Library synthesis and h-NTPDase selectivity optimization
In vivo metabolic stability assessment
tert-Butyl metabolic shielding at sulfamoyl nitrogen
Exposure duration and clearance in rodent model studies
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